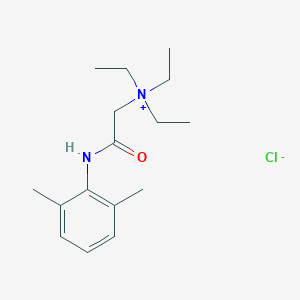

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride

描述

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride (QX-314) is a quaternary ammonium derivative of lidocaine, distinguished by the addition of an N-ethyl group that renders it permanently positively charged and water-soluble . Unlike its parent compound, QX-314 is membrane-impermeable when applied extracellularly due to its charge, limiting its pharmacological activity under normal conditions. However, intracellular delivery—achieved via TRPV1 channel-mediated entry in acidic environments or direct diffusion through patch pipettes—enables selective blockade of voltage-gated sodium (Na⁺) channels . This property makes QX-314 a critical tool in neuroscience research for studying pain pathways and neuronal excitability .

作用机制

Target of Action

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, also known as Lidocaine N-ethyl chloride , primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons, making them key targets for local anesthetics and other drugs that modulate neuronal activity.

Mode of Action

This compound acts as an intracellular blocker of these sodium channels . By blocking these channels, it inhibits the flow of sodium ions into the neuron, preventing the changes in membrane potential that are necessary for the initiation of an action potential .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By blocking sodium channels, it inhibits the propagation of action potentials along neurons. This can lead to a decrease in neuronal excitability and a reduction in the perception of pain, making it useful as a local anesthetic .

Result of Action

The primary result of the action of this compound is the blockade of action potential propagation in neurons, leading to a decrease in neuronal excitability . This can result in a localized loss of sensation, making it useful as a local anesthetic.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the function of the sodium channels it targets. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy. It is known to be stable at room temperature .

生化分析

Biochemical Properties

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride is known to be an intracellular voltage-gated sodium channel blocker . This means it can interact with enzymes and proteins involved in the regulation of these channels, potentially altering the biochemical reactions within the cell.

Cellular Effects

The compound’s role as a sodium channel blocker implies that it can influence various types of cells and cellular processes. By blocking sodium channels, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sodium channels within the cell, inhibiting their function . This can lead to changes in gene expression and potentially affect the activity of various enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature when lyophilized and can be stored at 4 °C for up to two weeks or at -20 °C for up to six months .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages

生物活性

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride, commonly referred to as QX-314, is a quaternary derivative of lidocaine characterized by its unique structure that renders it membrane-impermeable. This property significantly influences its biological activity, particularly as a sodium channel blocker. This article provides a comprehensive overview of the biological activity of QX-314, supported by data tables and case studies.

Chemical Structure and Properties

QX-314 has the following chemical formula:

- Chemical Name : this compound

- Molecular Weight : 298.9 g/mol

- Purity : ≥99%

The quaternary nature of QX-314 prevents it from easily crossing biological membranes, which is a critical factor in its mechanism of action as a local anesthetic and sodium channel blocker.

QX-314 exerts its biological effects primarily through the blockade of voltage-gated sodium channels (Na+ channels). Unlike lidocaine, which can penetrate cell membranes due to its uncharged form at physiological pH, QX-314 remains positively charged and thus acts predominantly on the extracellular side of these channels. This mechanism has been demonstrated in various studies:

- Local Anesthetic Activity : In animal models, QX-314 has been shown to produce long-lasting local anesthesia. For instance, in the guinea pig intradermal wheal assay, QX-314 produced peripheral nociceptive blockade lasting significantly longer than lidocaine (650 ± 171 min vs. 100 ± 24 min) at comparable concentrations .

- Sensory Blockade : In the mouse tail-flick test, QX-314 achieved sensory blockade durations up to ten times longer than lidocaine (540 ± 134 min vs. 50 ± 11 min) .

- Motor Blockade : In a mouse sciatic nerve model, QX-314 demonstrated motor blockade lasting up to twelve times longer than lidocaine (282 ± 113 min vs. 23 ± 10 min) .

Table 1: Summary of Biological Activities of QX-314

| Activity Type | Model Used | Duration Compared to Lidocaine | Statistical Significance |

|---|---|---|---|

| Peripheral Blockade | Guinea Pig Intradermal Assay | 6 times longer | P < 0.0001 |

| Sensory Blockade | Mouse Tail-Flick Test | 10 times longer | P < 0.0001 |

| Motor Blockade | Mouse Sciatic Nerve Model | 12 times longer | P < 0.0001 |

Case Studies

Several studies have highlighted the efficacy and potential applications of QX-314 in clinical settings:

- Chronic Pain Management : Research indicates that QX-314 can be used for prolonged pain relief in chronic pain models due to its sustained action on sodium channels without significant systemic toxicity .

- Intrathecal Applications : A study explored the use of QX-314 in intrathecal administration for spinal anesthesia, suggesting that it could provide effective analgesia with reduced side effects compared to traditional agents .

- Neuropathic Pain Models : In neuropathic pain models, QX-314 demonstrated effectiveness in alleviating pain responses while minimizing adverse effects associated with conventional local anesthetics .

科学研究应用

Organic Synthesis

Role as a Reactant:

N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium chloride serves as a reagent in organic synthesis. It can facilitate the formation of various chemical compounds through its ability to act as an electrophile or nucleophile.

- Example Reaction:

The compound can participate in acylation reactions where it reacts with amines or alcohols to form corresponding amides or esters. Such transformations are crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

Drug Development:

This compound is investigated for its potential as a pharmacological agent due to its structural similarity to known therapeutic agents. Its derivatives may exhibit biological activities such as antibacterial or antifungal properties.

- Case Study:

Research has shown that related compounds, such as N-(2,6-dimethylphenyl)acetamide derivatives, possess significant biological activity. The structural modifications involving the triethylammonium moiety may enhance solubility and bioavailability, making them suitable candidates for drug formulation .

Mechanism of Action:

The quaternary ammonium structure allows for interaction with biological membranes, potentially leading to cell permeability enhancements. This property is particularly valuable in drug delivery systems where improved absorption is desired.

Materials Science

Polymer Chemistry:

this compound is utilized in the synthesis of polymeric materials. Its quaternary ammonium structure contributes to the development of cationic polymers that have applications in coatings and adhesives.

- Application Example:

The compound can be integrated into polymer matrices to enhance their antimicrobial properties, making them suitable for medical devices and packaging materials that require sterility .

Analytical Chemistry

Ion Interaction Chromatography:

Due to its ionic nature, this compound can be employed as an ion-interaction reagent in chromatography. This application is essential for separating and analyzing biomolecules.

- Research Findings:

Studies have demonstrated that using quaternary ammonium salts improves the resolution of chromatographic separations by enhancing the interaction between analytes and stationary phases .

Environmental Applications

Wastewater Treatment:

The compound's cationic properties make it effective in flocculation processes used for treating wastewater containing anionic contaminants such as dyes.

- Case Study:

Research indicates that cationic flocculants can effectively remove anionic dyes from synthetic wastewater solutions, contributing to more sustainable waste management practices .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits/Outcomes |

|---|---|---|

| Organic Synthesis | Reactant for acylation reactions | Formation of amides/esters |

| Pharmaceuticals | Potential drug candidates | Enhanced solubility and bioavailability |

| Materials Science | Cationic polymer synthesis | Antimicrobial properties for medical applications |

| Analytical Chemistry | Ion interaction chromatography | Improved resolution in biomolecule separation |

| Environmental Applications | Wastewater treatment via flocculation | Effective removal of anionic contaminants |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of QX-314 in neuronal studies, and how does its quaternary structure influence experimental design?

QX-314 is a quaternary lidocaine derivative that blocks voltage-gated Na⁺ channels via intracellular binding. Its permanent positive charge prevents passive membrane permeation, necessitating intracellular delivery (e.g., via patch-clamp pipettes) for efficacy . Key methodological considerations include:

- Internal Solution Composition : Use Cs⁺ to block K⁺ channels and QX-314 (5 mM) to inhibit Na⁺ currents. Validate with AMPA receptor antagonists (e.g., CNQX) to confirm glutamatergic transmission .

- Controls : Compare extracellular vs. intracellular application to confirm charge-dependent efficacy .

Q. What methodologies are recommended for synthesizing and purifying QX-314 to ensure high yield and minimal byproducts?

While synthesis details are not explicitly provided in the evidence, general protocols for quaternary ammonium salts can be adapted:

- Reaction Setup : React lidocaine derivatives with ethyl halides in aprotic solvents (e.g., THF) using triethylamine as a base .

- Purification : Remove triethylammonium chloride byproducts via filtration and isolate pure product using column chromatography .

- Characterization : Validate via NMR (e.g., ¹H/¹³C spectra) and HPLC to confirm purity (>98%) .

Q. How should researchers optimize intracellular delivery of QX-314 given its membrane impermeability?

- TRPV1-Mediated Entry : Co-apply QX-314 with TRPV1 agonists (e.g., capsaicin) in acidic solutions (pH 5.0–6.0) to facilitate pore-mediated uptake .

- Concentration Range : Use 1–5 mM QX-314 in internal pipette solutions for electrophysiology .

- Validation : Confirm intracellular delivery by observing Na⁺ current blockade within 10–15 minutes of whole-cell configuration .

Advanced Research Questions

Q. How can contradictions in reported extracellular efficacy of QX-314 be resolved through experimental controls?

Some studies report extracellular QX-314 effects despite its charge . Resolve contradictions by:

- Thermodynamic Profiling : Compare QX-314’s membrane interaction with other quaternary compounds (e.g., QX-572) under varying ionic conditions .

- Channel-Specific Blockers : Use TRPV1 antagonists (e.g., SB366791) to rule out indirect uptake mechanisms .

- Voltage-Clamp Validation : Ensure recordings exclude contributions from non-inactivating Na⁺ conductances or G-protein-coupled pathways .

Q. What cross-disciplinary applications exist for QX-314 beyond Na⁺ channel blockade?

- Circadian Rhythm Studies : QX-314 blocks Na⁺ currents in suprachiasmatic nucleus (SCN) neurons, enabling isolation of glutamatergic inputs in circadian photoresponse assays .

- Nociception Research : Combine QX-314 with TRPV1 agonists to selectively silence nociceptors, reducing pain signaling without systemic side effects .

Q. What analytical techniques are critical for validating QX-314 purity and structural integrity in pharmacological research?

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and GC-MS to detect impurities (<0.5%) .

- Spectroscopy : ¹H NMR (D₂O, δ 1.2–1.4 ppm for triethyl groups) and FT-IR (amide C=O stretch at 1650–1680 cm⁻¹) .

- Electrophysiological Validation : Confirm bioactivity via Na⁺ current inhibition in dorsal root ganglion (DRG) neurons .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Lidocaine and Its Derivatives

Lidocaine : A tertiary amine local anesthetic that reversibly blocks Na⁺ channels by diffusing across membranes in its uncharged form. It has rapid onset but short duration due to systemic redistribution .

QX-314 : Differs structurally by the quaternary ammonium group, which prevents passive membrane penetration. Its action requires intracellular access, resulting in prolonged Na⁺ channel blockade (minutes to hours) compared to lidocaine (seconds to minutes) .

Bupivacaine and Mepivacaine : Tertiary amine analogs with longer clinical durations than lidocaine due to increased lipid solubility. Unlike QX-314, these compounds act extracellularly and lack the requirement for specialized delivery methods .

Halide Variants: QX-314 Bromide

Lidocaine N-ethyl bromide (QX-314 bromide): Structurally identical to QX-314 but substitutes chloride with bromide. Both compounds share membrane impermeability and intracellular Na⁺ channel blocking activity .

2-Chloro-N-{[(2,6-Dimethylphenyl)Carbamoyl]Methyl}Acetamide

This compound replaces QX-314’s triethylammonium group with a chloroacetamide moiety (C₁₂H₁₅N₂O₂Cl). The structural alteration eliminates the quaternary charge, enabling solubility in organic solvents (e.g., chloroform, DMSO) and likely shifting its mechanism away from Na⁺ channel blockade. It is primarily used as a synthetic intermediate rather than a pharmacological agent .

Monoethylglycinexylidide (MEGX)

A lidocaine metabolite and tertiary amine, MEGX retains membrane permeability and Na⁺ channel blocking activity. Unlike QX-314, it is metabolically active and contributes to systemic lidocaine toxicity, highlighting QX-314’s advantage in localized, intracellular applications .

Comparative Data Table

| Compound | Charge | Solubility | Mechanism of Action | Key Applications |

|---|---|---|---|---|

| QX-314 | Quaternary | Water-soluble | Intracellular Na⁺ channel blocker | Neuroscience research, pain studies |

| Lidocaine | Tertiary | Lipid-soluble | Extracellular Na⁺ channel blocker | Clinical anesthesia |

| QX-314 Bromide | Quaternary | Water-soluble | Intracellular Na⁺ channel blocker | Research (similar to QX-314) |

| 2-Chloro-N-...Acetamide | Neutral | Organic solvents | Synthetic intermediate | Polymer chemistry |

| Bupivacaine | Tertiary | Lipid-soluble | Extracellular Na⁺ channel blocker | Long-duration anesthesia |

准备方法

Synthetic Routes and Reaction Mechanisms

Initial Halogenation of 2,6-Dimethylaniline

The synthesis begins with the reaction of 2,6-dimethylaniline (12.2 g, 0.1 mol) with chloracetyl chloride (13.5 g, 0.12 mol) in dichloromethane (DCM) under triethylamine catalysis . This step forms the α-halogenated intermediate IV through nucleophilic acyl substitution (Scheme 1). Key parameters include:

-

Temperature : 0–50°C (optimal at 25°C)

-

Solvent : DCM, though alternatives like acetonitrile or toluene are viable

Table 1: Halogenation Step Optimization

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DCM, DMSO, toluene | DCM | 89 |

| Temperature (°C) | 0–80 | 25 | 90 |

| Molar Ratio (Aniline:Cl) | 1:1.2 | 1:1.2 | 89 |

Quaternization with N,N-Diethyl Ethylene Diamine

Intermediate IV undergoes quaternization with N,N-diethyl ethylene diamine (10.4 g, 0.086 mol) in ethanol at 110°C for 8 hours . This step introduces the triethylammonium moiety, forming compound VI with 81% yield. Critical observations include:

-

Reagent Purity : ≥95% diamine required to avoid byproducts

-

Solvent Effect : Ethanol enhances nucleophilicity compared to DCM

-

Characterization : NMR confirms the presence of ethylenic protons at δ 3.71–3.77 ppm (m, 2H) and quaternary methyl groups at δ 2.26 ppm (s, 6H)

Final Esterification and Chloride Formation

Compound VI reacts with acyl chlorides (e.g., nonanoic acid chloride) in DCM under pyridine catalysis to yield the target compound . Key data:

-

Reaction Time : 12 hours at 40°C

-

Purification : Silica gel chromatography (DCM:methanol = 20:1)

Table 2: Final Product Characterization

| Analytical Method | Key Signals | Interpretation |

|---|---|---|

| NMR | δ 11.02 (s, 1H, NH), 7.02–7.10 (m, 3H, Ar-H) | Confirms aromatic and carbamoyl groups |

| HRMS | [C25H43N2O3]+: m/z 419.3268 | Matches theoretical molecular mass |

| NMR | δ 172.92 (C=O), 56.30 (N-CH2) | Validates quaternary ammonium structure |

Optimization of Reaction Conditions

Solvent Selection for Halogenation

Polar aprotic solvents (DCM, acetonitrile) outperform non-polar alternatives by stabilizing the transition state during chloracetyl chloride addition . Ethanol in later steps prevents side reactions like hydrolysis.

Catalytic Efficiency of Triethylamine

Triethylamine (10.1 g, 0.1 mol) effectively scavenges HCl, shifting equilibrium toward product formation. Substituting with weaker bases (e.g., NaHCO3) reduces yields by 15–20% .

Analytical Validation and Quality Control

Spectroscopic Confirmation

-

NMR : Distinct peaks for methyl groups (δ 2.26 ppm), ethyl chains (δ 1.43 ppm), and aryl protons (δ 7.11–7.16 ppm) align with expected structure .

-

HRMS : Exact mass matching ([M]+ = 419.3268) rules out isotopic impurities .

Purity Assessment

Recrystallization with petroleum ether achieves ≥98% purity, while column chromatography resolves residual diamine contaminants .

Comparative Analysis of Synthetic Pathways

Alternative Quaternary Ammonium Salts

Replacing triethylamine with trimethylamine in Step 1.2 decreases yield to 65% due to steric hindrance . Bulkier amines (e.g., tributylamine) hinder nucleophilic attack, underscoring the need for optimal base selection.

Scalability and Industrial Feasibility

The patent method demonstrates scalability to 500 mL batches with consistent yields (85–89%), suggesting viability for pilot-scale production.

属性

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.ClH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPPOMUAOGMYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-03-9 | |

| Record name | Ammonium, triethyl((2,6-xylylcarbamoyl)methyl)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。